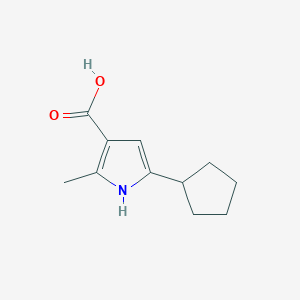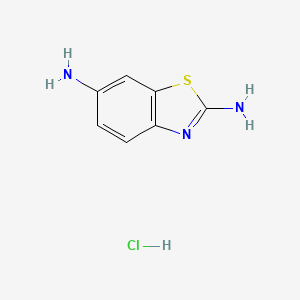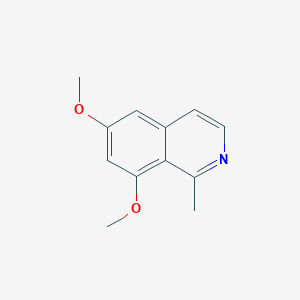![molecular formula C13H13F2NO4 B15260383 (1S,3s)-1-(2,5-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B15260383.png)
(1S,3s)-1-(2,5-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3s)-1-(2,5-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by its cyclobutane ring structure and the presence of difluorophenyl and methylcarbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-1-(2,5-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction involving an alkene and a suitable dienophile under UV light or thermal conditions.
Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative is reacted with a suitable nucleophile.
Attachment of the Methylcarbamoyl Group: This can be accomplished through a carbamoylation reaction using methyl isocyanate or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(1S,3s)-1-(2,5-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,3s)-1-(2,5-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of difluorophenyl and methylcarbamoyl groups on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in fields such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1S,3s)-1-(2,5-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the methylcarbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: This compound is used in organic synthesis and has unique reactivity due to its boronic acid ester group.
2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid: This compound is used in early discovery research and has distinct properties due to the presence of bromine atoms.
Uniqueness
(1S,3s)-1-(2,5-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure combined with difluorophenyl and methylcarbamoyl groups. This combination of features provides distinct chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C13H13F2NO4 |
|---|---|
Molecular Weight |
285.24 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-3-(methylcarbamoyloxy)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H13F2NO4/c1-16-12(19)20-8-5-13(6-8,11(17)18)9-4-7(14)2-3-10(9)15/h2-4,8H,5-6H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
BMOQEGZMOMPXGH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1CC(C1)(C2=C(C=CC(=C2)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}propan-2-amine](/img/structure/B15260310.png)


![4-Bromo-3-([cyclopropyl(methyl)amino]methyl)aniline](/img/structure/B15260336.png)
![4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol](/img/structure/B15260344.png)
![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate](/img/structure/B15260348.png)








